3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

Description

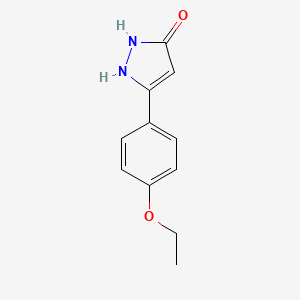

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5 and a 4-ethoxyphenyl substituent at position 3 of the pyrazole ring. The ethoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, distinguishing it from other pyrazole analogs .

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMOIHHEQMEXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form ketone derivatives. Common reagents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the hydroxyl group to a carbonyl group under acidic conditions.

-

Hydrogen peroxide (H₂O₂) : Milder oxidizing agent, often used with catalytic metal complexes.

Reaction conditions vary based on the oxidizing agent’s strength and solvent choice. For example, KMnO₄ typically requires acidic conditions, while H₂O₂ may proceed under neutral or basic environments .

Substitution Reactions

The pyrazole ring and substituents (e.g., ethoxy group) participate in nucleophilic or electrophilic substitution:

-

Aryl diazonium salt coupling : The ethoxyphenyl group can undergo diazo coupling with other aryl rings to form cross-linked derivatives .

-

Nucleophilic aromatic substitution : The methoxy groups on the phenyl ring may react with halogens or alkylating agents under appropriate conditions .

| Reaction Type | Reagents | Outcome | Ref. |

|---|---|---|---|

| Diazonium coupling | Aryldiazonium salts | Cross-linked pyrazole derivatives | |

| Nucleophilic substitution | Halogens, alkylating agents | Alkoxy-modified derivatives |

Other Chemical Transformations

-

Alkylation : The hydroxyl group can be alkylated using alkyl halides in the presence of bases like sodium hydroxide.

-

Reduction : Reduction of carbonyl groups (if present) using reagents like sodium borohydride or lithium aluminum hydride.

Mechanistic Insights

The reactivity of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol is influenced by its electron-rich pyrazole ring and substituent effects. For example:

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol exhibits a range of pharmacological properties, making it a candidate for drug development. Its derivatives have shown promise in treating various conditions:

- Anti-inflammatory Activity : Pyrazole derivatives, including this compound, are known for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Anticancer Potential : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Efficacy against pathogens |

Agricultural Applications

The compound's derivatives have potential uses in agriculture, particularly as pesticides and fungicides. Pyrazole derivatives are known for their ability to act as effective agrochemicals due to their biological activity against plant pathogens.

- Fungicidal Properties : Research has shown that pyrazole derivatives can inhibit fungal growth, making them suitable candidates for developing new fungicides .

- Insecticidal Activity : Some studies suggest that these compounds can disrupt the life cycle of pests, providing a means for pest control without relying on traditional chemical insecticides that may be harmful to the environment .

Table 2: Agricultural Applications of Pyrazole Derivatives

| Application Type | Description | References |

|---|---|---|

| Fungicides | Inhibition of fungal pathogens | |

| Insecticides | Disruption of pest life cycles |

Material Science Applications

In material science, this compound can serve as a precursor for synthesizing polymers and specialty chemicals.

- Polymer Synthesis : The compound's unique functional groups facilitate its use in creating polymers with specific properties, such as enhanced thermal stability or chemical resistance .

- Dyes and Pigments : Its structural characteristics allow it to be utilized in developing dyes and pigments that exhibit vibrant colors and stability under various environmental conditions .

Table 3: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Polymer Synthesis | Creation of specialized polymers | |

| Dyes and Pigments | Development of stable colorants |

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes ( ).

- Antimicrobial Efficacy : Research conducted on various pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents ( ).

- Agricultural Field Trials : Field trials using pyrazole-based fungicides exhibited effective control over common agricultural pathogens while maintaining crop yield, showcasing their practical application in sustainable agriculture ( ).

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol and their substituent-driven properties:

Key Observations :

- Electronic Effects : The ethoxy group in this compound acts as an electron-donating substituent, increasing electron density at the pyrazole ring compared to nitro- or carbonyl-substituted analogs. This enhances its nucleophilicity and metal-binding capacity .

- Steric Effects : The bulkier 4-ethoxyphenyl group may hinder π-stacking interactions compared to smaller substituents like methyl or unsubstituted phenyl groups .

Key Observations :

- Catalyst Efficiency: The use of acetic acid in ethanol for this compound synthesis avoids the need for expensive catalysts required in bis-pyrazol-5-ol derivatives (e.g., silica-bonded N-propylpiperazine sulfamic acid) .

- Reaction Time : Ethoxy-substituted derivatives often require shorter reaction times (~10–12 hours) compared to bis-pyrazol-5-ol derivatives (4–24 hours) due to reduced steric complexity .

Solubility and Stability

- This compound: Moderately soluble in ethanol and DMSO; stable under ambient conditions due to the ethoxy group’s electron-donating nature .

- 3-((3-Methoxybenzylidene)amino)-1H-pyrazol-5-ol: Higher solubility in polar solvents (e.g., methanol) due to the imine moiety; prone to hydrolysis under strong acidic/basic conditions .

- Bis-pyrazol-5-ol Derivatives: Generally insoluble in water; require crystallization from ethanol for purification .

Biological Activity

3-(4-Ethoxyphenyl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O2

- CAS Number : [insert CAS number if available]

The synthesis of this compound typically involves the reaction of 4-ethoxyphenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions, often utilizing techniques such as reflux or microwave-assisted synthesis to enhance yield and purity.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : The compound has shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. This activity can be measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against colorectal carcinoma cells with promising results in inhibiting cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It can modulate the activity of G protein-coupled receptors (GPCRs), which are critical in various signaling pathways .

Case Study 1: Antioxidant Activity

In a study evaluating various pyrazole derivatives for antioxidant properties, this compound was found to have superior radical scavenging activity compared to standard antioxidants such as ascorbic acid. The compound's ability to donate electrons effectively neutralizes free radicals, contributing to its protective effects against oxidative damage .

Case Study 2: Anticancer Activity

Research published in Pharmaceutical Biology assessed the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against RKO colorectal cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol, and how can common by-products be mitigated?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions starting from substituted phenyl precursors. For example, analogous pyrazole derivatives are synthesized by reacting hydrazine derivatives with β-keto esters or chalcones under acidic conditions . A typical protocol involves refluxing 4-ethoxybenzaldehyde with ethyl acetoacetate in ethanol, followed by cyclization with hydrazine hydrate. Common by-products, such as unreacted intermediates or diastereomers, can be minimized using controlled stoichiometry and purification via column chromatography (ethyl acetate/hexane, 1:4) .

Q. How can the crystal structure of this compound be reliably determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., methanol). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELX programs (e.g., SHELXL for small-molecule refinement) can resolve hydrogen-bonding networks and confirm tautomeric forms . For example, related pyrazol-5-ol derivatives exhibit intramolecular O–H···N hydrogen bonds, critical for stabilizing the enol form .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyrazole derivatives be reconciled in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies often arise from variations in substituent positions, stereochemistry, or assay conditions. For instance, 3-(4-substituted-phenyl)-1H-pyrazol-5-ol analogs show divergent antibacterial activity depending on the electron-withdrawing/donating nature of substituents (e.g., methoxy vs. chloro groups) . To address contradictions:

- Standardize bioassays (e.g., MIC values against S. aureus ATCC 25923).

- Compare logP values and solubility profiles to assess bioavailability.

- Perform density functional theory (DFT) calculations to correlate electronic effects with activity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding modes. For example, docking studies of similar pyrazole derivatives into carbonic anhydrase IX (PDB: 3IAI) reveal key interactions between the ethoxy group and hydrophobic pockets . Advanced workflows:

- Generate ligand conformers using OMEGA.

- Validate docking poses with free-energy perturbation (FEP) calculations.

- Cross-validate with experimental IC50 values from enzyme inhibition assays .

Q. How does the ethoxy substituent influence the tautomeric equilibrium of this compound in solution versus solid state?

- Methodological Answer : The ethoxy group’s electron-donating nature stabilizes the enol form in the solid state via intramolecular hydrogen bonding, as confirmed by SCXRD . In solution (DMSO-d6), NMR (1H/13C) and UV-Vis spectroscopy reveal a dynamic equilibrium between enol and keto forms. Variable-temperature NMR (VT-NMR) can quantify the equilibrium constant (K) by monitoring OH proton shifts .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of pyrazole derivative synthesis under varying laboratory conditions?

- Methodological Answer :

- Use anhydrous solvents (e.g., dried ethanol over molecular sieves) to prevent hydrolysis.

- Optimize reaction time and temperature via Design of Experiments (DoE) to account for batch-to-batch variability.

- Employ high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to verify product identity .

Q. How can crystallographic disorder in pyrazole derivatives be resolved during refinement?

- Methodological Answer : For disordered ethoxy groups or phenyl rings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.